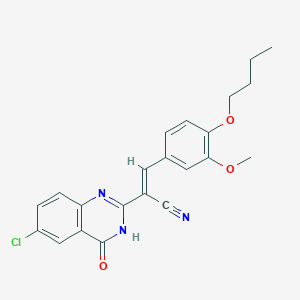![molecular formula C18H19F2NO2 B6060175 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6060175.png)
3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine, commonly known as DF-MPPO, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various areas of research. DF-MPPO is a selective and potent inhibitor of the NADPH oxidase enzyme, which plays a crucial role in the production of reactive oxygen species (ROS) in cells.
Mecanismo De Acción
DF-MPPO is a selective and potent inhibitor of the NADPH oxidase enzyme, which is responsible for the production of 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine in cells. By inhibiting this enzyme, DF-MPPO reduces the levels of 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine in cells, which in turn reduces oxidative stress and inflammation. This mechanism of action makes DF-MPPO a promising therapeutic agent for various diseases where oxidative stress and inflammation play a role.
Biochemical and Physiological Effects:
DF-MPPO has been shown to have several biochemical and physiological effects in various studies. These include reducing oxidative stress and inflammation, protecting against neurodegenerative diseases, reducing atherosclerosis, and inhibiting cancer cell growth and proliferation. DF-MPPO has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DF-MPPO has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NADPH oxidase enzyme. However, one of the limitations of using DF-MPPO in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
DF-MPPO has shown promising results in various areas of research, and there are several future directions for its use. One potential area of research is in the development of new therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's. DF-MPPO's ability to protect against oxidative stress-induced damage in the brain makes it a promising candidate for further research in this area. Another potential area of research is in the development of new therapeutics for cardiovascular diseases, where DF-MPPO's ability to reduce oxidative stress and inflammation could be beneficial. Finally, DF-MPPO's ability to inhibit cancer cell growth and proliferation makes it a potential candidate for the development of new cancer therapies.
Métodos De Síntesis
DF-MPPO is synthesized by the reaction between 3-furoylpiperidine and 3,4-difluoro-alpha-bromoacetophenone in the presence of a palladium catalyst. The reaction yields DF-MPPO as a white solid with a purity of over 98%.
Aplicaciones Científicas De Investigación
DF-MPPO has been extensively studied for its potential applications in various areas of research, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, DF-MPPO has been shown to protect against oxidative stress-induced damage in the brain, which is a hallmark of diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, DF-MPPO has been shown to reduce oxidative stress and inflammation, which are key contributors to the development of atherosclerosis. In cancer research, DF-MPPO has been shown to inhibit the growth and proliferation of cancer cells by reducing 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine levels.
Propiedades
IUPAC Name |
[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c19-16-6-5-13(10-17(16)20)3-4-14-2-1-8-21(11-14)18(22)15-7-9-23-12-15/h5-7,9-10,12,14H,1-4,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQNTFZNGIVREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)CCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-Difluorophenyl)ethyl]-1-(3-furoyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B6060095.png)
![2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]butan-2-amine](/img/structure/B6060098.png)
![3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6060101.png)
![2-(dimethylamino)-7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060107.png)
![1'-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6060125.png)
![methyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6060135.png)
![6-oxo-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6060143.png)
![N~3~,N~3~-diethyl-N~1~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-beta-alaninamide](/img/structure/B6060150.png)
![1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6060158.png)
![N-(4-methylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6060164.png)
![5-methyl-2-(3-{[4-(4-thiomorpholinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-4-pyrimidinamine bis(trifluoroacetate)](/img/structure/B6060180.png)

![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6060187.png)